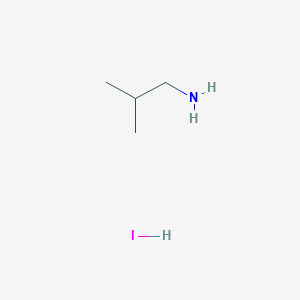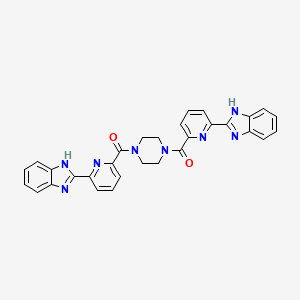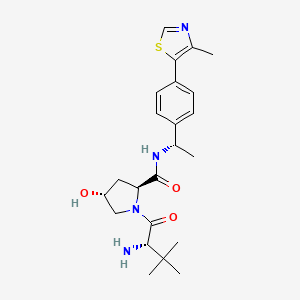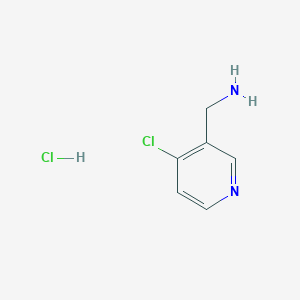
异丁胺氢碘酸盐
描述
Isobutylamine Hydroiodide, also known as Isobutylamine Hydroiodide, is a useful research compound. Its molecular formula is C4H12IN and its molecular weight is 201.05 g/mol. The purity is usually 95%.
The exact mass of the compound Isobutylamine Hydroiodide is 201.00145 g/mol and the complexity rating of the compound is 17.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isobutylamine Hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutylamine Hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
表面性质和相互作用:
- 异丁胺在水溶液中表现出显着的表面性质。一项研究发现,异丁胺的表面浓度增加会导致表面重新排列,类似于其他溶质。这一发现对于理解疏水分子在界面处的相互作用非常重要 (Gliński, Chavepeyer, & Platten, 2001)。
药物开发中的合成应用:
- 异丁基侧链在药物开发中很普遍。研究探索了用六氟异丁基取代各种化合物中的该基团,突出了异丁胺衍生物在增强药物性质中的作用 (Delamare 等人,2022)。
可生物降解水凝胶性质:
- 异丁胺用于制造生物医学应用的可生物降解水凝胶。研究表明异丁胺的加入如何影响这些水凝胶的性质,这对于药物输送和组织工程很重要 (Hawkins 等人,2013;Hawkins 等人,2011)。
催化和化学品生产:
- 关于 Ru 催化的氨基酸加氢-脱羰基生成伯胺的研究证明了异丁胺的有效生产,表明其在生物基化学品生产中的用途 (Verduyckt, Coeck, & Vos, 2017)。
癌症治疗中的化学疗法和热输送:
- 基于异丁胺的水凝胶已被探索用于癌症治疗中的联合化疗和热输送,显示出作为癌症治疗多方面方法的潜力 (Meenach 等人,2012)。
铂配合物的抗肿瘤活性:
- 在铂配合物合成中涉及异丁胺的研究表明其在抑制肿瘤细胞系生长方面的潜力,表明其在开发抗癌药物中的作用 (Wang 等人,2013)。
用于抗菌性能的表面改性:
- 异丁胺衍生物改性聚乙烯的研究因其抗粘附和抗菌特性而受到关注,在医疗和水工业应用中很有用 (Kręgiel & Niedzielska, 2014)。
电子散射研究:
- 异丁胺已在电子散射的背景下得到研究,提供了对分子结构和电子相互作用的见解,这与物理化学和材料科学相关 (Fedus 等人,2014)。
皮肤病学中的化学分析:
- 皮肤病学研究调查了异氰酸酯,其中异丁胺衍生物用作分析过程的一部分,有助于更好地理解过敏性接触性皮炎 (Frick-Engfeldt 等人,2005)。
安全和危害
未来方向
Isobutylamine Hydroiodide is used to tune perovskite structures for LED and solar cell applications . With a branched side-chain, it promotes solubility and hinders the growth of 3D perovskite structures, which can help achieve device performance stability . This suggests potential future directions in the field of electronic materials and solar cell technology .
作用机制
Target of Action
Isobutylamine Hydroiodide is a compound derived from Isobutylamine . Isobutylamine is an organic chemical compound, specifically an amine, with the formula (CH3)2CHCH2NH2 . It is known to bind to TAAR3 in mice and can trigger sexual behavior in male mice dependent on the cluster of TAAR2 through TAAR9 . .
Biochemical Pathways
Isobutylamine, the parent compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that Isobutylamine and potentially Isobutylamine Hydroiodide may be involved in amino acid metabolism.
Result of Action
Isobutylamine, the parent compound, is known to trigger sexual behavior in male mice
Action Environment
It is known that isobutylamine hydroiodide is a solid at 20 degrees celsius and should be stored under inert gas due to its hygroscopic nature This suggests that environmental factors such as temperature and humidity may affect its stability
生化分析
Biochemical Properties
Isobutylamine Hydroiodide plays a significant role in biochemical reactions due to its amine group. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. One of the key interactions is with the enzyme valine decarboxylase, which catalyzes the decarboxylation of valine to produce isobutylamine. This interaction is crucial for the metabolism of valine, an essential amino acid. Additionally, Isobutylamine Hydroiodide can bind to trace amine-associated receptors (TAARs) in mice, triggering specific physiological responses .
Cellular Effects
Isobutylamine Hydroiodide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in mice, Isobutylamine Hydroiodide binds to TAAR3, which can trigger sexual behavior in male mice . This interaction highlights the compound’s role in cell signaling and its impact on cellular responses.
Molecular Mechanism
The molecular mechanism of Isobutylamine Hydroiodide involves its binding interactions with biomolecules. It can act as a ligand for TAARs, leading to the activation of specific signaling pathways. Additionally, Isobutylamine Hydroiodide can inhibit or activate enzymes involved in metabolic processes. For example, its interaction with valine decarboxylase results in the production of isobutylamine, which can further participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isobutylamine Hydroiodide can change over time. The compound’s stability and degradation are important factors to consider. Isobutylamine Hydroiodide is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Isobutylamine Hydroiodide vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes. For instance, in mice, high doses of Isobutylamine Hydroiodide can cause adverse effects such as skin and eye irritation . It is important to determine the optimal dosage to achieve the desired effects without causing toxicity.
Metabolic Pathways
Isobutylamine Hydroiodide is involved in several metabolic pathways. It is the decarboxylated form of valine, produced by the enzyme valine decarboxylase . This metabolic pathway is essential for the breakdown and utilization of valine in the body. Additionally, Isobutylamine Hydroiodide can influence metabolic flux and metabolite levels by interacting with other enzymes and cofactors involved in amino acid metabolism.
Transport and Distribution
The transport and distribution of Isobutylamine Hydroiodide within cells and tissues are facilitated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function .
Subcellular Localization
Isobutylamine Hydroiodide exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with TAARs in mice suggests that it may localize to regions where these receptors are expressed, such as the olfactory epithelium .
属性
IUPAC Name |
2-methylpropan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTHQYIDLRRROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205508-75-4 | |
| Record name | Isobutylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)



![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)
![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)







